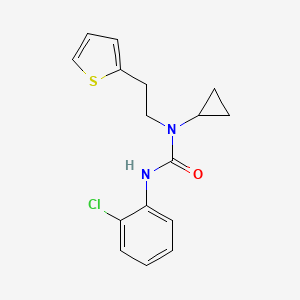
ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid ethyl ester, is a heterocyclic organic compound with a wide range of applications in the field of medicinal chemistry. It is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
Antimicrobial Activity
Quinolones, including our compound of interest, have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The presence of the chromene ring in our compound may contribute to its antimicrobial properties. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Anti-Inflammatory Properties
The allyl group in the structure suggests possible anti-inflammatory effects. Quinolones have been studied for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory conditions such as arthritis, colitis, and dermatitis. Investigating the anti-inflammatory potential of our compound could yield valuable insights .
Anticancer Research
Chromene derivatives have drawn attention in cancer research due to their cytotoxicity and potential as anticancer agents. Our compound’s unique structure may influence its interaction with cancer cells. Researchers could explore its effects on cell viability, apoptosis, and tumor growth inhibition. Early studies indicate promising results, but further investigations are warranted .
Neuroprotective Effects
Quinolones have been linked to neuroprotection, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The carbonyl group in our compound might play a role in neuroprotection. Investigating its impact on neuronal health, oxidative stress, and neurotransmitter systems could provide valuable data for drug development .
Synthetic Methodology
Understanding the synthetic approaches to quinolones, including our compound, is crucial. Researchers explore efficient methods for their preparation, modification, and scalability. Novel synthetic routes can enhance accessibility and facilitate further research. Investigating the reaction mechanisms and optimizing synthetic pathways are essential aspects of this field .
Heterocyclic Chemistry
Our compound’s heterocyclic nature opens up possibilities for creating fused ring systems. Researchers have used quinolones as building blocks to synthesize larger heterocycles. These fused systems often exhibit unique biological activities. Investigating the cyclization reactions and exploring diverse heterocyclic derivatives could lead to exciting discoveries .
作用機序
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It is suggested that the compound may interact with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially contribute to its antineoplastic activity.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stimuli. Inhibition of this pathway could lead to downstream effects such as reduced cell proliferation, which is a desirable outcome in the context of antineoplastic activity.
Result of Action
Given its potential antineoplastic activity, it may result in reduced cell proliferation, particularly in cancer cells .
特性
IUPAC Name |
ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDEPOKLBWTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide](/img/structure/B2757550.png)
![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)
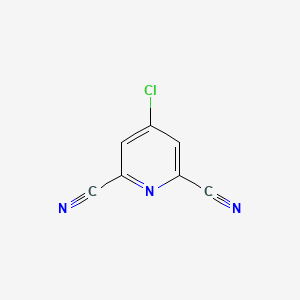
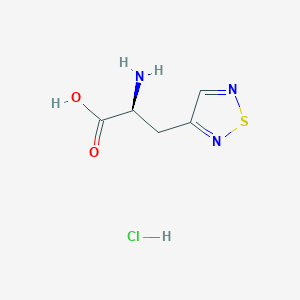

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)
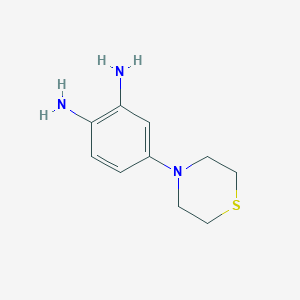

![2-(2,4-dimethylphenyl)-5-({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2757561.png)
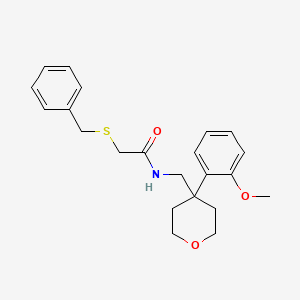
![methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2757563.png)

![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/no-structure.png)
